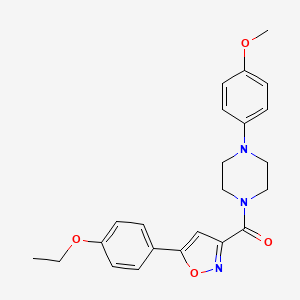
(5-(4-Ethoxyphenyl)isoxazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(5-(4-Ethoxyphenyl)isoxazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H25N3O4 and its molecular weight is 407.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (5-(4-Ethoxyphenyl)isoxazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a novel synthetic molecule with potential therapeutic applications. Its unique structural features suggest a range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound based on diverse research findings.
Synthesis
The synthesis of the compound typically involves multiple steps, including the formation of the isoxazole ring, introduction of the ethoxy and methoxy groups, and subsequent coupling with piperazine derivatives. The general synthetic route can be summarized as follows:
- Formation of Isoxazole Ring : This can be achieved through a cycloaddition reaction involving an alkyne and a nitrile oxide.
- Introduction of Ethoxy and Methoxy Groups : These groups are integrated via electrophilic aromatic substitution.
- Formation of Piperazine Linkage : This is accomplished through acylation reactions with piperazine derivatives.
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that similar isoxazole derivatives possess activity against various bacterial strains, suggesting this compound may also exhibit such effects .
Anticancer Properties
The compound has been evaluated for its cytotoxic effects against different cancer cell lines. In vitro studies reveal that isoxazole derivatives can induce apoptosis in tumor cells, potentially through the modulation of apoptotic pathways . Notably, certain analogs have demonstrated higher efficacy compared to established chemotherapeutics, indicating a promising avenue for further investigation.
Neuroprotective Effects
Given its structural resemblance to known neuroprotective agents, this compound may also influence neurobiological pathways. Preliminary studies suggest potential benefits in models of neurodegenerative diseases, possibly through the inhibition of oxidative stress and inflammation .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways related to cancer cell proliferation and survival.
- Receptor Modulation : It could act as a modulator for various receptors that play a role in neurotransmission and inflammation.
- Cell Signaling Pathways : The compound may influence key signaling cascades involved in cell growth and apoptosis.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- A study evaluating isoxazole derivatives found that they significantly inhibited the growth of resistant bacterial strains, showcasing their potential as new antimicrobial agents .
- Another investigation into the anticancer properties demonstrated that specific analogs could reduce tumor size in xenograft models by inducing apoptosis .
Comparative Analysis
To provide a clearer understanding of its biological profile, a comparison with similar compounds can be useful:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | Neuroprotective Potential |
|---|---|---|---|---|
| Compound A | Structure A | Moderate | High | Low |
| Compound B | Structure B | High | Moderate | Moderate |
| This compound | Structure C | High | Very High | Potentially High |
Eigenschaften
IUPAC Name |
[5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-3-29-20-8-4-17(5-9-20)22-16-21(24-30-22)23(27)26-14-12-25(13-15-26)18-6-10-19(28-2)11-7-18/h4-11,16H,3,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDRODYKNKAYIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













